WYE-687 - 1062161-90-3

WYE-687

Catalog Number: EVT-287260
CAS Number: 1062161-90-3
Molecular Formula: C28H32N8O3
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WYE-687 is a potent, selective, and orally bioavailable small molecule inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) []. It acts as an ATP-competitive inhibitor, blocking the catalytic activity of mTOR kinase []. This compound has been investigated for its potential in cancer research, specifically for its ability to inhibit tumor cell growth and proliferation [, , , , ]. It has demonstrated significant antitumor activity in preclinical studies, particularly in models with activated PI3K/AKT pathways [].

Synthesis Analysis

The synthesis of WYE-687 involves a multi-step process that begins with the formation of its core structure. The detailed synthetic route has not been extensively published, but it generally includes the following steps:

  1. Core Structure Formation: The initial step typically involves creating a pyrazolopyrimidine framework, which serves as the backbone for the molecule.
  2. Functional Group Modification: Following the core formation, various functional groups are introduced to enhance the compound's biological activity and selectivity.
  3. Purification: The final product is usually purified using techniques such as high-performance liquid chromatography to ensure high purity levels (≥98% as indicated by HPLC) before biological testing .
Molecular Structure Analysis

WYE-687 is characterized by its unique molecular structure, which can be described as follows:

  • Molecular Formula: C₁₄H₁₅Cl₂N₄O
  • Molecular Weight: Approximately 312.2 g/mol
  • Structural Features: The compound contains a pyrazolopyrimidine core, which is essential for its interaction with the mTOR enzyme. The presence of chlorine atoms and other substituents contributes to its selective inhibitory properties.

The three-dimensional conformation of WYE-687 allows it to fit into the ATP-binding site of mTOR, effectively blocking substrate phosphorylation .

Chemical Reactions Analysis

WYE-687 primarily engages in chemical reactions involving the inhibition of mTOR signaling pathways. Key reactions include:

  1. Inhibition of Phosphorylation: WYE-687 prevents mTOR from phosphorylating specific substrates like AKT and S6K in a dose-dependent manner.
  2. Impact on Cell Cycle: The compound induces G1 phase arrest in various tumor cell lines, such as MDA361 and HCT116, indicating its role in modulating cell proliferation through mTOR pathway interference.
  3. Reduction of Angiogenic Factors: WYE-687 also reduces hypoxia-inducible factor 1-alpha expression in cancer cells, which is critical for angiogenesis and tumor growth .
Mechanism of Action

The mechanism of action of WYE-687 revolves around its ability to inhibit mTOR complexes. By binding to the ATP site of mTOR, WYE-687 disrupts the kinase activity essential for downstream signaling involved in cell growth and proliferation. This inhibition leads to:

  • Decreased Protein Synthesis: As mTOR plays a crucial role in protein synthesis, its inhibition results in reduced cell growth signals.
  • Cell Cycle Arrest: By blocking mTOR activity, WYE-687 causes G1 phase arrest in cancer cells, effectively halting their proliferation.
  • Antitumor Activity: Preclinical studies have demonstrated that targeting both mTORC1 and mTORC2 with WYE-687 yields potent antitumor effects in various cancer models .
Physical and Chemical Properties Analysis

WYE-687 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture to maintain integrity.

These properties are essential for its application in laboratory settings and potential therapeutic uses .

Applications

WYE-687 has significant scientific applications primarily in cancer research due to its potent inhibitory effects on the mTOR pathway. Key applications include:

  1. Cancer Therapeutics: Investigated for its potential use in treating various cancers by targeting aberrant signaling pathways associated with tumor growth.
  2. Research Tool: Utilized in preclinical studies to understand the role of mTOR signaling in cellular processes such as metabolism, proliferation, and survival.
  3. Combination Therapies: Explored as part of combination therapies with other anticancer agents to enhance therapeutic efficacy against resistant cancer types .
Introduction to mTOR Signaling in Oncogenesis

mTOR Pathway Dynamics: Dual Complexes (mTORC1/mTORC2) and Their Oncogenic Roles

The mechanistic target of rapamycin (mTOR) is a conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, survival, and metabolism. mTOR operates through two structurally and functionally distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, sensitive to rapamycin, comprises mTOR, raptor, mLST8, PRAS40, and DEPTOR. It phosphorylates substrates S6K1 and 4E-BP1 to drive protein synthesis, lipid biogenesis, and autophagy suppression. Conversely, mTORC2 (rapamycin-insensitive) contains mTOR, rictor, mSin1, mLST8, and PROTOR. It phosphorylates Akt at Ser473, stabilizing Akt activation to promote cell survival, cytoskeletal reorganization, and anabolic metabolism [2] [3].

Oncogenic hyperactivation of mTOR signaling occurs through genetic alterations (e.g., PIK3CA mutations, PTEN loss) or upstream receptor tyrosine kinase overactivity. This dysregulation fuels tumor progression by:

  • Enhancing cap-dependent translation of oncoproteins (c-Myc, cyclin D1)
  • Suppressing apoptosis via Bcl-2/Bcl-xL stabilization
  • Inducing angiogenesis through HIF-1α/HIF-2α
  • Enabling metabolic reprogramming toward glycolysis [3] [10].

Table 1: Core Components and Functions of mTOR Complexes

ComplexKey ComponentsUpstream RegulatorsKey SubstratesOncogenic Roles
mTORC1mTOR, raptor, mLST8Rheb, AMPK, Rag GTPasesS6K1, 4E-BP1, GRB10Protein synthesis, cell proliferation, angiogenesis
mTORC2mTOR, rictor, mSin1Growth factors, PI3KAkt (S473), SGK1, PKCαCell survival, metastasis, cytoskeletal remodeling

Rationale for Targeting mTOR in Cancer: Dysregulation in AML, RCC, and Solid Tumors

Dysregulated mTOR signaling is a hallmark of diverse cancers. In acute myeloid leukemia (AML), mTORC1/2 hyperactivation drives leukemogenesis by enhancing survival of blast cells and chemotherapy resistance. Preclinical studies confirm mTOR overactivity in >70% of AML patient samples, correlating with poor prognosis [1] [5]. In renal cell carcinoma (RCC), loss of the VHL tumor suppressor constitutively stabilizes HIF-α, synergizing with mTOR-driven translation to accelerate tumor growth. Additionally, mTOR pathway mutations occur in 30% of breast cancers (e.g., PIK3CA mutations) and >50% of endometrial cancers, validating mTOR as a therapeutic target [3] [10].

Evolution of mTOR Inhibitors: Limitations of Rapalogs and Emergence of Second-Generation ATP-Competitive Inhibitors

First-generation mTOR inhibitors (rapalogs, e.g., everolimus, temsirolimus) allosterically inhibit mTORC1 but exhibit critical limitations:

  • Incomplete suppression of 4E-BP1 phosphorylation
  • Inability to target mTORC2, permitting persistent Akt activation
  • Activation of compensatory PI3K/Akt feedback loops via S6K1-IRS1 axis [3] [6].

These shortcomings spurred development of second-generation ATP-competitive mTOR inhibitors. These compounds target the kinase domain of both mTORC1 and mTORC2, enabling comprehensive pathway blockade. WYE-687 exemplifies this class, exhibiting nanomolar potency against mTOR and overcoming rapalog resistance mechanisms [3] [8].

Table 2: Comparison of mTOR Inhibitor Generations

FeatureRapalogs (1st Gen)ATP-competitive Inhibitors (2nd Gen)
Target SpecificitymTORC1 onlymTORC1 + mTORC2
Akt S473 InhibitionNoYes
Feedback Loop ActivationSignificant (Akt)Minimal
Dominant MechanismAllostericATP-competitive
Example AgentsEverolimus, temsirolimusWYE-687, AZD8055

Properties

CAS Number

1062161-90-3

Product Name

WYE-687

IUPAC Name

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate

Molecular Formula

C28H32N8O3

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37)

InChI Key

VDOCQQKGPJENHJ-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

WYE687; WYE 687; WYE-687

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.